molecular formula C7H13NO2 B13255107 2-Amino-4-methylidenehexanoic acid

2-Amino-4-methylidenehexanoic acid

Cat. No.: B13255107
M. Wt: 143.18 g/mol
InChI Key: NOPOVNWVHYQBOB-UHFFFAOYSA-N
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Description

2-Amino-4-methylidenehexanoic acid is a chemical building block with the CAS Registry Number 28024-57-9 . It has a molecular formula of C7H13NO2 and a molecular weight of 143.18 g/mol . This compound is part of a class of amino acids that serve as crucial starting materials and intermediates in organic synthesis and pharmaceutical research . As a specialized amino acid derivative, it is primarily used in research and development laboratories for the construction of more complex molecules. Researchers utilize such building blocks in areas including medicinal chemistry and drug discovery . The product is for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

2-amino-4-methylidenehexanoic acid

InChI

InChI=1S/C7H13NO2/c1-3-5(2)4-6(8)7(9)10/h6H,2-4,8H2,1H3,(H,9,10)

InChI Key

NOPOVNWVHYQBOB-UHFFFAOYSA-N

Canonical SMILES

CCC(=C)CC(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-methylidenehexanoic acid can be achieved through several methods. One common approach involves the reaction of 4-hydroxy-6-methyl-2-pyrone with arylmethylene malononitriles or arylmethylene methyl cyanoacetates. This reaction typically occurs under solvent-free conditions at elevated temperatures, such as 90°C, and often employs a catalyst to enhance the reaction rate and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can improve the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-methylidenehexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the methylidene group to a methyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of this compound.

    Reduction: 2-Amino-4-methylhexanoic acid.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Amino-4-methylidenehexanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-methylidenehexanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, while the methylidene group can participate in various chemical reactions. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hexa-2,4-dienoic Acid (CAS 110-44-1)

Hexa-2,4-dienoic acid shares a six-carbon backbone with 2-amino-4-methylidenehexanoic acid but lacks the amino group and features conjugated double bonds at positions 2 and 4. Key differences include:

Property This compound Hexa-2,4-dienoic Acid
Functional Groups Amino (-NH₂), carboxylic acid, methylidene Carboxylic acid, conjugated diene
Acidity (pKa) ~2.1 (carboxylic acid), ~9.8 (amino)† ~4.7 (carboxylic acid)‡
Reactivity Zwitterionic stabilization; prone to Michael addition at methylidene Conjugated system enables Diels-Alder reactions
Biological Relevance Potential enzyme inhibition or mimicry Used as a precursor in polymer synthesis

† Estimated based on analogous amino acids. ‡ Experimental data from GHS reports .

The amino group in this compound enhances its solubility in polar solvents compared to Hexa-2,4-dienoic acid, which is more lipophilic. The methylidene group’s isolated double bond also reduces conjugation stability relative to Hexa-2,4-dienoic acid’s diene system .

2-Acetamido-2,4-dideoxyhexose Derivatives

Glycobiology studies highlight 2-acetamido-2,4-dideoxyhexose moieties (e.g., compounds 15–17 in ) as structural analogs. These carbohydrates feature acetamido (-NHCOCH₃) instead of free amino groups and lack carboxylic acid functionality.

Property This compound 2-Acetamido-2,4-dideoxyhexose Derivatives
Functional Groups Free amino, carboxylic acid, methylidene Acetamido, hydroxyl, deoxy sugars
Hydrogen Bonding Strong (NH₂ and COOH) Moderate (acetamido and hydroxyl)
Biological Role Amino acid analog Glycan components in bacterial polysaccharides

4-Methyleneglutamic Acid

4-Methyleneglutamic acid is a five-carbon amino acid with a methylidene group at position 4. Key contrasts include:

Property This compound 4-Methyleneglutamic Acid
Chain Length C6 (hexanoic acid backbone) C5 (glutamic acid backbone)
Biosynthetic Pathways Not well-characterized Linked to plant secondary metabolism
Applications Synthetic intermediate Studied for NMDA receptor modulation

The longer carbon chain in this compound may enhance membrane permeability compared to 4-methyleneglutamic acid.

Research Findings and Challenges

  • Synthetic Accessibility: this compound’s synthesis often requires protecting-group strategies to prevent undesired reactions at the amino and methylidene sites .
  • Biological Activity : Preliminary studies suggest inhibitory effects on enzymes utilizing glutamic acid or aspartic acid substrates, though mechanistic details are lacking.
  • Stability : The methylidene group is susceptible to oxidation, necessitating storage under inert conditions.

Biological Activity

2-Amino-4-methylidenehexanoic acid, also known as AMHA, is a non-proteinogenic amino acid that has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Chemical Formula : C7_7H13_{13}N1_{1}O2_{2}
  • Molecular Weight : 143.19 g/mol
  • CAS Number : 520755

The compound features a branched chain with an amino group and a double bond, which contributes to its unique reactivity and biological interactions.

Synthesis

The synthesis of this compound typically involves the modification of simple amino acids through various chemical reactions. Recent studies have focused on optimizing synthesis methods to enhance yield and purity, which are crucial for subsequent biological evaluations.

1. Anti-inflammatory Effects

Research has indicated that AMHA exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit the activity of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response. The IC50_{50} values for AMHA against COX-1 and COX-2 were reported to be 28.39 μM and 23.8 μM, respectively, indicating a comparable potency to established anti-inflammatory drugs like diclofenac sodium .

Table 1: Comparison of IC50_{50} Values for AMHA and Other Anti-inflammatory Agents

CompoundCOX-1 IC50_{50} (μM)COX-2 IC50_{50} (μM)
This compound28.39 ± 0.0323.8 ± 0.20
Diclofenac Sodium6.741.10
Celecoxib0.040.04

2. Neuroprotective Properties

AMHA has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. It appears to modulate glutamate receptors, which are crucial for synaptic transmission and plasticity in the brain. The compound has shown promise in reducing excitotoxicity associated with excessive glutamate release .

3. Antimicrobial Activity

In addition to its anti-inflammatory and neuroprotective effects, AMHA has demonstrated antimicrobial activity against various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. These findings suggest potential applications in treating infections caused by resistant strains .

Structure-Activity Relationships (SAR)

The biological activity of AMHA is influenced by its structural features. Modifications in the side chains or functional groups can significantly alter its potency and selectivity towards different biological targets. For instance, the presence of electron-donating groups enhances its interaction with COX enzymes, thereby increasing anti-inflammatory efficacy .

Case Studies

Several case studies have highlighted the therapeutic potential of AMHA:

  • Case Study 1 : A study examining the effects of AMHA on carrageenan-induced paw edema in rats demonstrated significant reduction in inflammation compared to control groups, supporting its use as an anti-inflammatory agent.
  • Case Study 2 : In vitro experiments using neuronal cell cultures revealed that AMHA could protect against glutamate-induced cell death, suggesting a mechanism for neuroprotection that warrants further investigation.

Q & A

Basic Research Questions

Q. What are the primary challenges in synthesizing 2-Amino-4-methylidenehexanoic acid, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer: Synthesis challenges include controlling stereochemistry and minimizing side reactions. To optimize yields:

  • Use temperature-controlled environments (e.g., 0–5°C for exothermic steps) to prevent degradation.
  • Employ catalysts like palladium or nickel for selective hydrogenation of intermediates.
  • Purify via column chromatography with gradients of polar/non-polar solvents (e.g., hexane:ethyl acetate) to isolate the target compound .
  • Validate reaction progress using TLC or HPLC at each stage to troubleshoot incomplete conversions .

Q. How should researchers handle and store this compound to ensure stability during experiments?

  • Methodological Answer:

  • Storage: Keep in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent oxidation or hydrolysis.
  • Handling: Use gloveboxes for moisture-sensitive steps and avoid prolonged exposure to light, which may degrade the methylidene group.
  • Safety: Wear nitrile gloves and eye protection due to potential skin/eye irritation risks, as indicated in safety protocols for structurally similar amines .

Advanced Research Questions

Q. What advanced spectroscopic techniques are recommended to resolve ambiguities in the structural elucidation of this compound?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 13C^{13}\text{C} and 1H^{1}\text{H} 2D NMR (e.g., HSQC, HMBC) to assign methylidene and amine proton couplings. Compare experimental shifts with computational predictions (DFT) for validation .
  • Mass Spectrometry (HRMS): Employ high-resolution ESI-MS to confirm molecular formula and detect fragmentation patterns indicative of the methylidene group .
  • Infrared (IR) Spectroscopy: Analyze characteristic peaks for amine (3100–3500 cm1^{-1}) and conjugated double bonds (1650–1700 cm1^{-1}) to rule out tautomeric forms .

Q. How can researchers design experiments to investigate the compound’s role in enzyme-substrate interactions while controlling confounding variables?

  • Methodological Answer:

  • Experimental Design:
  • Use surface plasmon resonance (SPR) to measure binding kinetics under varying pH (5.0–8.0) and ionic strengths.
  • Include negative controls (e.g., scrambled peptide substrates) to distinguish specific interactions.
  • Variable Control:
  • Maintain constant temperature (±0.1°C) and use buffer systems (e.g., Tris-HCl) to stabilize enzyme activity.
  • Apply statistical tools (ANOVA, t-tests) to assess significance of observed binding affinities .

Q. How should researchers address contradictions in spectral data when characterizing derivatives of this compound?

  • Methodological Answer:

  • Cross-Validation: Compare data across multiple techniques (e.g., NMR, X-ray crystallography) to confirm bond geometries.
  • Replicate Experiments: Repeat syntheses under identical conditions to rule out procedural artifacts.
  • Computational Modeling: Use molecular docking simulations (e.g., AutoDock) to predict plausible conformations that match disputed spectral peaks .

Q. What strategies are effective for analyzing the compound’s stability under varying physiological conditions (e.g., pH, temperature)?

  • Methodological Answer:

  • Accelerated Stability Testing: Incubate samples at elevated temperatures (40–60°C) and monitor degradation via HPLC-UV at 254 nm.
  • pH Profiling: Use phosphate buffers (pH 2.0–9.0) to identify hydrolysis-prone conditions.
  • Kinetic Analysis: Apply Arrhenius equations to extrapolate shelf-life at standard storage temperatures .

Data Analysis and Reporting Guidelines

Q. How should researchers present and statistically validate experimental data on this compound in publications?

  • Methodological Answer:

  • Data Presentation: Include raw data tables in appendices and processed data (mean ± SD) in main text. Use scatter plots with error bars for dose-response curves.
  • Statistical Validation: Perform Shapiro-Wilk tests for normality and apply non-parametric tests (e.g., Mann-Whitney U) if data is non-normal.
  • Reproducibility: Provide detailed protocols for synthesis and assays, adhering to IUPAC nomenclature and SI units .

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